molecular formula C12H11ClN2OS B8371724 2-chloro-6-methyl-N-(thiophen-2-ylmethyl)nicotinamide

2-chloro-6-methyl-N-(thiophen-2-ylmethyl)nicotinamide

Cat. No.: B8371724
M. Wt: 266.75 g/mol
InChI Key: SWCJJJQBMQSING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-methyl-N-(thiophen-2-ylmethyl)nicotinamide is a useful research compound. Its molecular formula is C12H11ClN2OS and its molecular weight is 266.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

2-chloro-6-methyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11ClN2OS/c1-8-4-5-10(11(13)15-8)12(16)14-7-9-3-2-6-17-9/h2-6H,7H2,1H3,(H,14,16)

InChI Key

SWCJJJQBMQSING-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NCC2=CC=CS2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.67 g (7.0 mmol) of HATU and 4.0 ml (23.2 mmol) of DIPEA were added at 0° C. to a solution of 1.0 g (5.8 mmol) of 2-chloro-6-methyl-nicotinic acid in DMF (20 ml), and the mixture was stirred for 20 min at 0° C. At that temperature, 656 mg (5.8 mmol) of thiophen-2-ylmethylamine were added. Stirring was then carried out for 16 h at RT. The mixture was then diluted with EA and washed in succession with sat. aq. NaHCO3 solution and brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo. CC (hexane/EA 4:1) of the residue yielded 966 mg (3.6 mmol, 63%) of 2-chloro-6-methyl-N-(thiophen-2-ylmethyl)nicotinamide.
Name
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
656 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
hexane EA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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